2-oxo-2,3-dihydro-1,3-benzoxazole-4-carbonitrile
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Overview
Description
2-oxo-2,3-dihydro-1,3-benzoxazole-4-carbonitrile is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications. The unique structure of this compound makes it a valuable compound for various scientific research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2,3-dihydro-1,3-benzoxazole-4-carbonitrile typically involves the cyclization of 2-aminophenol with a suitable nitrile compound. One common method is the reaction of 2-aminophenol with cyanogen bromide in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts, such as metal catalysts or nanocatalysts, can enhance the reaction rate and yield. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
2-oxo-2,3-dihydro-1,3-benzoxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The benzoxazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2-oxo-2,3-dihydro-1,3-benzoxazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a lead compound for drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-oxo-2,3-dihydro-1,3-benzoxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2,3-dihydro-1,3-benzoxazole-7-carbonitrile
- 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride
- 3,4-dihydro-2H-1,3-benzoxazines
Uniqueness
2-oxo-2,3-dihydro-1,3-benzoxazole-4-carbonitrile stands out due to its unique nitrile group, which imparts distinct reactivity and biological activity compared to other benzoxazole derivatives.
Properties
CAS No. |
1126633-73-5 |
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Molecular Formula |
C8H4N2O2 |
Molecular Weight |
160.1 |
Purity |
95 |
Origin of Product |
United States |
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